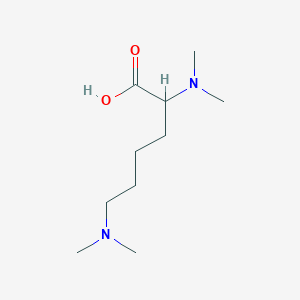
2,6-Bis(dimethylamino)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(dimethylamino)hexanoic acid is a chiral compound belonging to the class of tertiary aminesThis compound has gained significant attention due to its unique chemical structure and biological activity.
Vorbereitungsmethoden
The synthesis of 2,6-Bis(dimethylamino)hexanoic acid involves several steps. One common method includes the reductive methylation of lysine derivatives. The reaction conditions typically involve the use of formaldehyde and a reducing agent such as sodium cyanoborohydride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2,6-Bis(dimethylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups. Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(dimethylamino)hexanoic acid is widely used in scientific research due to its diverse applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in peptide derivatization for mass spectrometry-based proteomics, aiding in the identification and quantification of proteins.
Industry: The compound is used in polymer synthesis and catalysis, contributing to the development of new materials and industrial processes.
Wirkmechanismus
The mechanism by which 2,6-Bis(dimethylamino)hexanoic acid exerts its effects involves its interaction with molecular targets and pathways. The dimethylamino groups play a crucial role in its reactivity, participating in various chemical transformations. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(dimethylamino)hexanoic acid can be compared with other similar compounds, such as:
- 2-(dimethylamino)-acetic acid
- 3-(dimethylamino)-propanoic acid
- 4-(dimethylamino)-butanoic acid
- 5-(dimethylamino)-pentanoic acid These compounds share the dimethylamino functional group but differ in the length of the carbon chain. The unique aspect of this compound is its specific chain length, which influences its chemical properties and reactivity .
Eigenschaften
Molekularformel |
C10H22N2O2 |
|---|---|
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2,6-bis(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C10H22N2O2/c1-11(2)8-6-5-7-9(10(13)14)12(3)4/h9H,5-8H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
HNWHSCYWLXEVJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCC(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


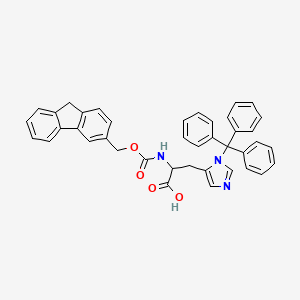
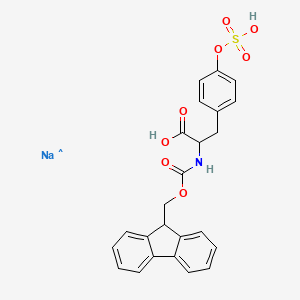
![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)


![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)

![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
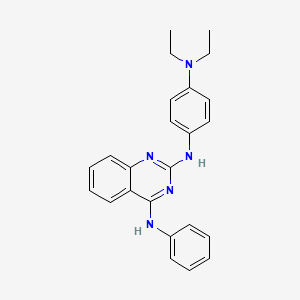
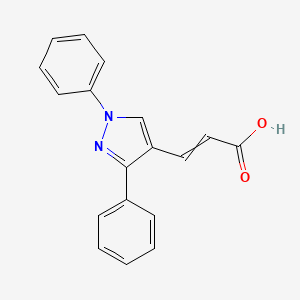
![(7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl) 3-methylsulfonyl-2-phenylpropanoate](/img/structure/B14794303.png)
![(2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxin-5-yl)-carbamic acid tert-butyl ester](/img/structure/B14794304.png)

